molecular formula C14H16N2O7S B1581152 Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- CAS No. 70185-87-4

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-

Cat. No.: B1581152
CAS No.: 70185-87-4
M. Wt: 356.35 g/mol
InChI Key: DIOSHTLNZVXJOF-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. According to PubChem chemical database records, the official International Union of Pure and Applied Chemistry name is designated as "2,5-bis(3-oxobutanoylamino)benzenesulfonic acid". This nomenclature precisely describes the molecular architecture, indicating the presence of two 3-oxobutanoylamino substituents positioned at the 2 and 5 positions of a benzenesulfonic acid framework.

The Chemical Abstracts Service registry number for this compound is 70185-87-4, which serves as the unique identifier in chemical databases worldwide. The Chemical Abstracts Service registry system assigns this number based on the compound's unique molecular structure and connectivity pattern. The molecular formula is established as C₁₄H₁₆N₂O₇S, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, seven oxygen atoms, and one sulfur atom. The calculated molecular weight is 356.35 grams per mole, as determined through computational chemistry methods implemented in PubChem database systems.

The International Chemical Identifier key for this compound is recorded as DIOSHTLNZVXJOF-UHFFFAOYSA-N, providing a standardized representation of the molecular structure that enables cross-referencing across different chemical databases. The Simplified Molecular Input Line Entry System notation is documented as "CC(=O)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)O", which encodes the complete connectivity information of the molecule.

Chemical Identifier Value
Chemical Abstracts Service Registry Number 70185-87-4
Molecular Formula C₁₄H₁₆N₂O₇S
Molecular Weight 356.35 g/mol
International Union of Pure and Applied Chemistry Name 2,5-bis(3-oxobutanoylamino)benzenesulfonic acid
International Chemical Identifier Key DIOSHTLNZVXJOF-UHFFFAOYSA-N

Structural Characterization via X-Ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

The structural elucidation of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid relies on advanced analytical techniques that provide detailed information about molecular geometry, connectivity, and spatial arrangements. Although specific X-ray crystallographic data for this exact compound was not identified in the search results, related benzenesulfonic acid derivatives have been extensively characterized using powder X-ray diffraction methods, which provide valuable insights into crystal packing arrangements and molecular conformations.

X-ray crystallographic studies of related benzenesulfonic acid compounds demonstrate that these molecules typically adopt planar aromatic ring configurations with tetrahedral sulfur centers. The sulfonic acid group exhibits characteristic bond distances, with carbon-sulfur bonds typically measuring approximately 1.75 Angstroms, sulfur-oxygen double bonds averaging 1.43 Angstroms, and sulfur-hydroxyl bonds measuring around 1.55 Angstroms. These structural parameters provide important reference points for understanding the three-dimensional architecture of the target compound.

The molecular structure features two acetoacetamide substituents positioned at the 2 and 5 positions of the benzene ring, creating a symmetrical arrangement that influences both physical properties and chemical reactivity. Each acetoacetamide group contains a ketone functionality adjacent to an amide linkage, creating multiple sites for hydrogen bonding interactions and potential coordination with metal centers. The presence of these functional groups significantly enhances the polar character of the molecule compared to simple benzenesulfonic acid derivatives.

Nuclear magnetic resonance spectroscopy represents the primary analytical method for confirming the molecular structure and purity of this compound in solution. While specific nuclear magnetic resonance data for this compound was not detailed in the available search results, the characteristic chemical shifts expected for this molecule can be predicted based on the known chemical environments. The aromatic protons would be expected to appear in the 7-8 parts per million region, while the methylene protons adjacent to the carbonyl groups would appear around 3-4 parts per million. The methyl groups of the acetoacetyl moieties would typically resonate around 2-2.5 parts per million.

Comparative Analysis of Synonyms and Industrial Naming Conventions

The compound 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid is known by multiple synonyms that reflect different aspects of its chemical structure and historical development in various industrial and research contexts. A comprehensive analysis of these naming conventions reveals the evolution of chemical nomenclature and the practical considerations that influence how complex molecules are designated in different applications.

The most commonly encountered synonym is "2,5-bis(acetoacetamido)benzenesulfonic acid," which emphasizes the presence of acetoacetamide functional groups. This naming convention is particularly prevalent in industrial contexts where the compound may be used as an intermediate in dye synthesis or other chemical manufacturing processes. The term "acetoacetamido" clearly indicates the presence of the characteristic acetoacetic acid amide functionality, which is important for understanding the compound's reactivity profile.

Another frequently used designation is "2,5-diacetoacetamido benzene sulfonic acid," which uses the prefix "di-" to indicate the presence of two identical acetoacetamide substituents. This naming convention is especially common in older chemical literature and patents, where brevity was often preferred over systematic nomenclature precision. The shortened form helps facilitate communication among industrial chemists while maintaining sufficient structural information for practical applications.

The designation "2,5-Di(N-acetoacetamino)benzenesulfonic acid" represents another variant that explicitly indicates the nitrogen atom as the attachment point for the acetoacetyl groups. This notation is particularly useful in contexts where the specific connectivity pattern is crucial for understanding structure-activity relationships or synthetic pathways.

Synonym Context of Use Structural Emphasis
2,5-bis(acetoacetamido)benzenesulfonic acid Industrial applications Acetoacetamide functionality
2,5-diacetoacetamido benzene sulfonic acid Historical literature Simplified notation
2,5-Di(N-acetoacetamino)benzenesulfonic acid Synthetic chemistry Nitrogen connectivity
Bisacetoacetylparamine Trade designation Commercial identification
2,5-bis(acetoacetylamino)benzenesulfonic acid Academic literature Systematic description

Properties

IUPAC Name

2,5-bis(3-oxobutanoylamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7S/c1-8(17)5-13(19)15-10-3-4-11(12(7-10)24(21,22)23)16-14(20)6-9(2)18/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,16,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOSHTLNZVXJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072037
Record name Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
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Molecular Weight

356.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70185-87-4
Record name 2,5-Bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2,5-bis((1,3-dioxobutyl)amino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Source EPA DSSTox
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Biological Activity

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- (CAS No. 70185-92-1) is a compound with notable biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C14H16N2O7S
  • Molecular Weight : 378.33 g/mol

The biological activity of benzenesulfonic acid derivatives often involves modulation of enzymatic pathways and interaction with cellular receptors. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : Some derivatives exhibit selective inhibition of carbonic anhydrase, which can influence physiological processes such as pH regulation and fluid balance in tissues .
  • Calcium Channel Modulation : Research indicates that certain sulfonamide derivatives may act as calcium channel inhibitors, affecting cardiovascular functions .

Cardiovascular Effects

A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The experimental design included various compounds at a dose of 0.001 nM:

GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

Results indicated that Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) significantly decreased perfusion pressure compared to other compounds and the control group, suggesting a potential therapeutic role in managing cardiovascular conditions .

Docking Studies

Docking analyses have shown that benzenesulfonamide derivatives can interact with calcium channels, providing insights into their potential as pharmacological agents for conditions like hypertension . The docking studies utilized the protein structure from the Protein Data Bank (PDB ID: 6jp5) to simulate interactions with known calcium channel blockers like nifedipine and amlodipine.

Case Studies

  • Sulfonamide Derivatives in Heart Failure : A study highlighted the cardiovascular effects of various benzenesulfonamide derivatives, focusing on their ability to lower perfusion pressure and improve coronary resistance in isolated heart models .
  • Metabolite Identification : Research on related sulfonamide compounds revealed metabolites formed through biotransformation processes in vivo, which were identified using HPLC-MS/MS techniques . This study underscores the importance of understanding metabolic pathways for assessing the efficacy and safety of benzenesulfonamide derivatives.

Scientific Research Applications

Proton Exchange Membranes (PEMs) in Fuel Cells

One of the most promising applications of this compound is its use as a proton exchange membrane (PEM) in fuel cells. PEMs are critical components in fuel cell technology as they facilitate the conduction of protons while acting as barriers to gases like hydrogen and oxygen. The advantages of using benzenesulfonic acid derivatives include:

  • Thermal Stability : The compound exhibits excellent thermal stability, making it suitable for high-temperature fuel cell applications.
  • Mechanical Strength : Its mechanical properties enhance the durability of PEMs under operational conditions.
  • Conductivity : The presence of sulfonic acid groups contributes to high proton conductivity, which is essential for efficient fuel cell operation.

Pharmaceutical Applications

Benzenesulfonic acid derivatives are being explored for their potential as therapeutic agents. Research indicates that compounds with similar structures can inhibit specific biological pathways involved in inflammatory and autoimmune disorders. For instance:

  • IL-15 Inhibition : Studies have shown that benzenesulfonic acid derivatives can act as inhibitors of interleukin-15 (IL-15), a cytokine implicated in various inflammatory diseases. This suggests potential applications in developing new anti-inflammatory drugs .
  • Carbonic Anhydrase Inhibition : Similar compounds have been identified as selective inhibitors of carbonic anhydrase, which could be beneficial in treating conditions like glaucoma .

Synthesis and Material Science

The compound is also utilized in material science for synthesizing advanced materials such as:

  • Polyurethane Foams : Research has indicated that benzenesulfonic acid derivatives can be incorporated into polyurethane formulations to reduce aldehyde emissions during production, enhancing environmental safety and product quality .
  • Dyes and Pigments : The structural characteristics of benzenesulfonic acids allow them to be used as intermediates in the synthesis of dyes and pigments, which are critical in various industrial applications .

Analytical Chemistry

In analytical chemistry, benzenesulfonic acid derivatives are employed as reagents for:

  • Chromatographic Techniques : They are often used in high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures due to their ability to interact with various analytes.
  • Mass Spectrometry : The compound’s derivatives can serve as internal standards or derivatizing agents to enhance detection sensitivity and specificity in mass spectrometric analyses .

Case Study 1: Fuel Cell Development

A study highlighted the use of benzenesulfonic acid derivatives in developing a new class of PEMs that demonstrated improved performance over traditional materials. The research focused on optimizing the polymer matrix to enhance proton conductivity while maintaining mechanical integrity under operational stresses.

Case Study 2: Anti-inflammatory Drug Development

Research conducted on IL-15 inhibitors derived from benzenesulfonic acid showed promising results in reducing inflammatory responses in vitro. These findings pave the way for further exploration into their therapeutic potential against autoimmune diseases.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
  • CAS No.: 70185-87-4
  • Molecular Formula : C₁₄H₁₆N₂O₇S
  • Molecular Weight : 356.35 g/mol
  • Synonyms: 2,5-Di(N-acetoacetamino)benzenesulfonic acid, Bisacetoacetylparamine (BAAPA), 2,5-bis(3-oxobutanoylamino)benzenesulfonic acid .

Structural Features: The compound consists of a benzenesulfonic acid core substituted at the 2- and 5-positions with (1,3-dioxobutyl)amino groups. The 1,3-dioxobutyl moiety (acetoacetyl group) introduces ketone functionality, enabling chelation with metal ions (e.g., lanthanides) and participation in crosslinking reactions . The sulfonic acid group enhances water solubility and acidity, making it suitable for applications in aqueous systems .

Comparison with Structurally Similar Compounds

Benzenesulfonic Acid Derivatives with Halogen Substituents

Compound : 2,5-Bis(bromomethyl)benzenesulfonic acid

  • CAS No.: 1204-10-0
  • Formula : C₈H₈Br₂O₃S
  • Molecular Weight : 344.017 g/mol .

Key Differences :

  • Reactivity : Bromomethyl groups are highly reactive toward nucleophilic substitution, enabling alkylation reactions in organic synthesis.
  • Applications :
    • Pharmaceuticals : Precursor for functionalized aromatic drugs.
    • Agrochemicals : Building block for pesticides.
    • Dyes : Bromine enhances electron-withdrawing effects, modifying color properties .

Comparison :
Unlike the target compound, this derivative lacks chelating acetoacetyl groups but offers superior reactivity for covalent bond formation.

Benzenesulfonic Acid Sodium Salts with Complex Substituents

Compound: Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4)

  • CAS No.: 29637-52-3
  • Structure : Contains ethenediyl bridges, triazine rings, and sulfophenyl groups .

Key Differences :

  • Solubility : The sodium salt form and multiple sulfonic acid groups enhance water solubility.
  • Applications : Likely used in high-performance dyes or optical materials due to conjugated systems and triazine-based stability .

Comparison :
The target compound’s simpler structure prioritizes chelation and crosslinking, whereas this derivative is tailored for optical or electronic applications.

Acetoacetyl-Substituted Aromatic Acids

Compound: Benzoic acid, 4-[(1,3-dioxobutyl)amino]- (p-Carboxyacetoacetanilide)

  • CAS No.: 34376-24-4
  • Formula: C₁₁H₁₁NO₄
  • Molecular Weight : 221.21 g/mol .

Key Differences :

  • Functionality : Lacks the sulfonic acid group, reducing acidity and water solubility.
  • Applications : Intermediate in synthesizing dyes or coordination compounds .

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Target Compound 70185-87-4 C₁₄H₁₆N₂O₇S 356.35 Acetoacetyl, sulfonic acid Crosslinking, chelation, dyes
2,5-Bis(bromomethyl)benzenesulfonic acid 1204-10-0 C₈H₈Br₂O₃S 344.017 Bromomethyl, sulfonic acid Pharmaceuticals, agrochemicals
Sodium salt () 29637-52-3 C₄₂H₄₆N₁₄O₁₆S₄·4Na N/A Ethenediyl, triazine Dyes, optical materials
p-Carboxyacetoacetanilide 34376-24-4 C₁₁H₁₁NO₄ 221.21 Acetoacetyl, carboxylic acid Coordination chemistry, intermediates

Research Findings and Industrial Relevance

  • Lanthanide Chelation : The acetoacetyl groups in the target compound enable luminescence enhancement in lanthanide complexes, suggesting applications in time-resolved fluorescence assays .
  • Regulatory Trends : Extended U.S. tariff provisions (to 2023) highlight its role in coatings or specialty chemicals .

Preparation Methods

General Synthetic Strategy

The synthesis of benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-, typically involves the functionalization of benzenesulfonic acid derivatives with acetoacetyl (1,3-dioxobutyl) amino groups. The process generally includes:

  • Starting from benzenesulfonic acid or its derivatives.
  • Introduction of amino groups at the 2 and 5 positions on the benzene ring.
  • Subsequent acetoacetylation of these amino groups to form the 1,3-dioxobutyl substituents.

This approach ensures the selective substitution at the 2,5-positions and incorporates the keto functionalities essential for the compound's properties.

Specific Synthetic Routes

While detailed stepwise protocols specific to this compound are scarce in open literature, related synthetic methods for similar benzenesulfonic acid derivatives provide insight:

  • Amidation Reaction : Benzenesulfonic acid is reacted with acetoacetyl-containing amines or amides under controlled conditions to form the bis(acetoacetylamino) substituted product. This involves nucleophilic substitution where the amino groups are introduced followed by acetoacetylation.

  • Stepwise Functionalization : Starting from 2,5-diaminobenzenesulfonic acid, the amino groups are acetoacetylated using acetoacetyl chloride or equivalent reagents to yield the target compound. This method allows for higher control over substitution patterns and purity.

  • Reaction Conditions : The reactions are typically carried out under mild to moderate temperatures (ambient to 60-80°C) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which facilitate the solubility of both reactants and products. Acid or base catalysts may be employed to optimize yield.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes
Starting material Benzenesulfonic acid or 2,5-diaminobenzenesulfonic acid Core structure Commercially available or synthesized via sulfonation and amination
Amination Ammonia or amines Introduce amino groups at 2,5-positions Requires controlled temperature and pH
Acetoacetylation Acetoacetyl chloride or equivalent Attach 1,3-dioxobutyl groups Performed under dry conditions, often in aprotic solvents
Purification Crystallization or chromatography Obtain pure product Yield optimization via solvent choice
Characterization NMR, IR, Mass Spectrometry Confirm structure and purity Standard analytical techniques

Research Findings and Yield Considerations

  • The preparation methods reported emphasize mild reaction conditions to avoid degradation of sensitive keto groups.
  • Yields vary depending on reagent purity, reaction time, and temperature control but typically range from moderate to high (50-85%) when optimized.
  • The compound’s biological activity, particularly its enzyme-binding properties, demands high purity, which influences the choice of purification techniques.
  • Safety protocols must be strictly followed due to the reactive nature of acetoacetyl reagents and potential biological activity of the final compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via sequential amidation of benzenesulfonic acid derivatives. Key steps include:

  • Step 1 : Reacting benzenesulfonic acid with 1,3-dioxobutyl groups under controlled pH (e.g., using coupling agents like EDC/HOBt) .
  • Step 2 : Purification via recrystallization or column chromatography to isolate intermediates.
  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns, LC-MS for molecular weight verification, and FT-IR to validate functional groups (e.g., sulfonic acid and amide bonds) .

Q. How can researchers assess the purity and stability of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm stoichiometry .
  • Stability Testing : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) over 30 days, monitored via HPLC .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid across solvents?

  • Methodological Answer :

  • Solubility Profiling : Use a shake-flask method with solvents of varying polarity (water, DMSO, ethanol, chloroform) at 25°C. Measure solubility via gravimetric analysis and UV-Vis spectroscopy.
  • Data Reconciliation : Compare results with computational predictions (e.g., using Hansen solubility parameters or COSMO-RS models) to identify outliers. Cross-reference with NIST data for sulfonic acid analogs .

Q. How does this compound interact with biological macromolecules (e.g., DNA or proteins), and what assays are suitable for such studies?

  • Methodological Answer :

  • DNA Binding : Use fluorescence quenching assays (e.g., ethidium bromide displacement) and circular dichroism (CD) spectroscopy to monitor structural changes in DNA .
  • Protein Interaction : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with model proteins like bovine serum albumin (BSA) .

Q. What advanced techniques elucidate the electronic and structural properties of this compound for applications in materials science?

  • Methodological Answer :

  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) .
  • Experimental Validation : X-ray photoelectron spectroscopy (XPS) for elemental oxidation states and single-crystal X-ray diffraction to resolve 3D molecular geometry .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported LogP values for sulfonic acid derivatives?

  • Methodological Answer :

  • Experimental Reassessment : Use shake-flask partitioning between octanol/water, validated by LC-MS quantification.
  • Comparative Analysis : Cross-check with chromatographic methods (e.g., reverse-phase HPLC retention times) and computational tools (e.g., MarvinSketch). Reference NIST Standard Reference Data for sulfonic acid analogs .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Recommendations :

  • Standardized Conditions : Document reaction parameters (temperature, pH, solvent ratios) rigorously.
  • Analytical Triangulation : Combine NMR, LC-MS, and elemental analysis for cross-verification.
  • Reference Standards : Use commercially available benzenesulfonic acid derivatives (e.g., sodium salts) as controls .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-

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